Product packaging for Benzyl 5-aminothiophene-2-carboxylate(Cat. No.:CAS No. 750586-57-3)

Benzyl 5-aminothiophene-2-carboxylate

Cat. No.: B3282474
CAS No.: 750586-57-3
M. Wt: 233.29 g/mol
InChI Key: AAWQKIRJUNSSJZ-UHFFFAOYSA-N
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Description

Benzyl 5-aminothiophene-2-carboxylate is a valuable chemical intermediate based on the privileged 2-aminothiophene scaffold, a structure of high significance in medicinal chemistry . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical research and development. The 5-aminothiophene-2-carboxylate structure is a classic product of the Gewald reaction, a versatile multicomponent condensation widely used to construct this heterocyclic system . The 2-aminothiophene core is a privileged structure in drug discovery, known for conferring a wide range of biological activities. Researchers utilize this scaffold to develop compounds with potential antiprotozoal, antiproliferative, antiviral, and antibacterial properties . Recent advanced research has demonstrated that derivatives bearing the 5-aminothiophene-2-carboxylate motif show promise as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), a prime target for treating type 2 diabetes and obesity . The benzyl ester group in this specific compound offers a distinct synthetic handle compared to more common ethyl esters, providing alternative strategies for derivatization and protecting group chemistry. As a key synthon, it allows researchers to explore novel structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2S B3282474 Benzyl 5-aminothiophene-2-carboxylate CAS No. 750586-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 5-aminothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-11-7-6-10(16-11)12(14)15-8-9-4-2-1-3-5-9/h1-7H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWQKIRJUNSSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 5 Aminothiophene 2 Carboxylate and Analogues

Classical and Modern Approaches to the 2-Aminothiophene Core Formation

The formation of the 2-aminothiophene core is the critical step in synthesizing the target compound. Various strategies have been developed, ranging from classical multicomponent reactions to modern energy-assisted protocols.

The Gewald reaction, first reported in 1966, is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active nitrile, producing an α,β-unsaturated nitrile intermediate. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction is demonstrated by its numerous variations, which often focus on the choice of catalyst to improve reaction conditions and yields. mdpi.com While traditional methods often used stoichiometric amounts of amine bases like morpholine (B109124) or piperidine, modern approaches have introduced truly catalytic systems. thieme-connect.compsu.edu

Catalytic Innovations:

Boric Acid Salts: Piperidinium borate (B1201080) has been employed as a recyclable, conjugate acid-base catalyst, facilitating the cyclocondensation in excellent yields with reduced reaction times. thieme-connect.com This catalyst system proved effective for the reaction of ketones with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) and sulfur. thieme-connect.com

Heterogeneous Catalysts: Simple and inexpensive catalysts like Calcium Oxide (CaO) have been shown to effectively catalyze the one-pot synthesis of 2-aminothiophenes in good yields. derpharmachemica.com Other research has explored the use of nanocomposites, such as ZnO/nanoclinoptilolite and MgO–CeO₂, as efficient catalysts for the Gewald reaction under heating conditions. nih.gov

Base-Catalyzed Three-Component Reaction: A DABCO-catalyzed, one-pot, two-step, three-component reaction of α-cyanoacetates with chalcones and elemental sulfur has been developed to access 2-aminothiophenes that are unobtainable via the traditional Gewald method. acs.org This approach demonstrates the adaptability of the core reaction to overcome substrate limitations. acs.org

Table 1: Comparison of Catalytic Variations in Gewald Reaction

CatalystStarting Materials ExampleSolventConditionsYieldReference
Piperidinium Borate (20 mol%)Cyclohexanone, Ethyl Cyanoacetate, SulfurEthanolReflux, 20 min96% thieme-connect.com
CaOKetone, Active Nitrile/Ester, SulfurEthanolReflux, 1-1.5 hGood derpharmachemica.com
ZnO/nanoclinoptilolite (0.05 g)Ketone/Aldehyde, Malononitrile, Sulfur-100 °C, 4 h30-76% nih.gov
DABCOChalcone (B49325), α-Cyanoacetate, SulfurAcetonitrileReflux, 12 hModerate to High acs.org

Moving beyond traditional condensation reactions, metal-free cyclization of functionalized alkynes represents a modern approach to synthesizing substituted thiophenes. These methods often fall under the umbrella of green chemistry, avoiding the use of transition metal catalysts. chim.it One such strategy involves the base-promoted cyclization of (Z)-2-en-4-yne-1-thiolate derivatives, which can be formed in situ. mdpi.comresearchgate.net Another approach is the oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols, which proceeds through a PhI(OAc)₂-mediated oxidative dearomatization followed by a Brønsted acid-promoted nucleophilic cyclization. nih.gov These advanced methods provide alternative routes to sulfur-containing heterocycles, sometimes offering access to substitution patterns not easily achieved through other means. chim.itmdpi.com

The Gewald reaction is itself a classic example of a one-pot multicomponent reaction. derpharmachemica.comrsc.org The efficiency of combining multiple reaction steps into a single procedure without isolating intermediates is a significant advantage, saving time, resources, and reducing waste. mdpi.com Research continues to refine these one-pot syntheses. For instance, a modified Gewald multicomponent reaction has been used to synthesize 2-aminothiophene linked benzimidazoles by reacting 2-(cyanomethyl)-benzimidazole with aldehydes and sulfur powder. researchgate.netrsc.org Another development is the use of mechanochemistry, specifically high-speed ball milling, to conduct the Gewald reaction in a solvent-free, one-pot manner, allowing for the safe and easy preparation of a diverse set of aryl 2-aminothiophenes. mdpi.com

The application of microwave irradiation has become a popular technique to accelerate organic reactions, and the synthesis of 2-aminothiophenes is no exception. wikipedia.org Microwave-assisted Gewald reactions have been shown to significantly reduce reaction times from hours to minutes while often improving yields and product purity. clockss.orgorganic-chemistry.org For example, a library of thirty-one 2-aminothiophene derivatives was synthesized in 30 minutes with yields ranging from 57-95% under microwave radiation. clockss.orgresearchgate.net These protocols can be performed under solvent-free conditions, using a solid support like basic aluminum oxide, which further enhances their environmental credentials. tandfonline.comresearchgate.net The efficiency of microwave heating makes it a valuable tool for the rapid synthesis of compound libraries for drug discovery. organic-chemistry.orgresearchgate.net

Table 2: Microwave-Assisted Gewald Synthesis

Starting MaterialsBase/CatalystConditionsTimeYieldReference
Butyraldehyde, Methyl Cyanoacetate, SulfurPyrrolidineDMF, Microwave30 min92% clockss.org
Arylacetaldehydes, Activated Nitriles, SulfurMorpholineEthanol, 70°C, Microwave20 minHigh organic-chemistry.org
Ketones, Cyanoacetates/amides, SulfurMorpholineSolvent-free, Basic Al₂O₃, MicrowaveSeveral minGood tandfonline.comresearchgate.net

Ultrasound irradiation is another energy source used to promote chemical reactions, a field known as sonochemistry. researchgate.net This technique has been successfully applied to the Gewald reaction, offering mild conditions, short reaction times, and high efficiency. researchgate.net The physical phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can accelerate the reaction. jocpr.com Notably, sonication has enabled the synthesis of 2-aminothiophenes in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). nih.govjocpr.com For instance, a catalyst-free synthesis was achieved in water under ultrasound activation, yielding various 2-aminothiophenes in 42-90% yields. nih.gov Another protocol uses DABCO as a catalyst in PEG-200 under sonication, highlighting the synergy of a basic promoter and a green solvent under ultrasonic conditions. jocpr.com

Esterification Techniques for Benzyl (B1604629) Carboxylate Formation

The formation of the benzyl ester moiety in Benzyl 5-aminothiophene-2-carboxylate can be achieved in two primary ways. The first involves using benzyl cyanoacetate as the activated nitrile in the Gewald reaction, thereby incorporating the benzyl ester from the outset.

Alternatively, the 2-aminothiophene-2-carboxylic acid can be synthesized first, followed by a separate esterification step with benzyl alcohol. Several methods exist for this transformation:

Fischer Esterification: This is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. scribd.com For benzyl ester formation, the carboxylic acid would be refluxed with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid. scribd.com

Niobium(V) Chloride Catalysis: Niobium(V) chloride (NbCl₅) has been used as an effective reagent for the direct esterification of carboxylic acids with benzyl alcohol under solvent-free conditions at room temperature. nih.gov A heterogeneous catalyst, prepared by grafting NbCl₅ onto silica (B1680970) gel (SiO₂-Nb), can also be used, offering the advantage of catalyst reuse, although it requires higher temperatures and longer reaction times. nih.gov

Palladium-Catalyzed C-H Acyloxylation: A more modern, atom-economic approach involves the direct benzylation of carboxylic acids with toluene (B28343) via a palladium-catalyzed C-H acyloxylation, using oxygen as the oxidant. organic-chemistry.org

Ionic Liquid Catalysis: A metal-free protocol utilizes a recyclable heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide, to catalyze the direct oxidative esterification of carboxylic acids with benzylic hydrocarbons. researchgate.net

Table 3: Selected Benzyl Esterification Methods

MethodReagents/CatalystConditionsKey FeatureReference
Fischer EsterificationCarboxylic Acid, Benzyl Alcohol, H₂SO₄RefluxClassic, inexpensive reagents scribd.com
Niobium CatalysisCarboxylic Acid, Benzyl Alcohol, NbCl₅Room Temperature, 2-3 hSolvent-free, mild temperature nih.gov
Heterogeneous Niobium CatalysisCarboxylic Acid, Benzyl Alcohol, SiO₂-NbReflux, 6-9 hReusable catalyst nih.gov
Palladium-Catalyzed C-H ActivationCarboxylic Acid, Toluene, Pd catalyst, O₂-Atom-economic, uses toluene directly organic-chemistry.org

Direct Esterification of Carboxylic Acids with Benzyl Alcohol

Direct esterification, often referred to as Fischer esterification, is a cornerstone of ester synthesis. This acid-catalyzed condensation reaction involves the direct reaction of a carboxylic acid with an alcohol. In the context of synthesizing this compound, this would involve reacting 5-aminothiophene-2-carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst.

The reaction mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of benzyl alcohol then performs a nucleophilic attack on this activated carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. youtube.com

Various catalysts can be employed for this transformation. While traditional catalysts include mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), modern heterogeneous catalysts have also been developed. For instance, a porous phenol-sulfonic acid-formaldehyde resin (PAFR) has been shown to be effective in the direct esterification of various alcohols, including benzyl alcohol, affording high yields without the need to remove water from the reaction mixture. researchgate.net Similarly, niobium(V) chloride (NbCl₅) has been used stoichiometrically for the solvent-free synthesis of benzyl esters at room temperature. researchgate.net

Table 1: Comparison of Direct Esterification Catalysts for Benzyl Esters

Catalyst Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Reflux, excess alcohol Inexpensive, widely available Harsh conditions, potential for side reactions, difficult workup
p-Toluenesulfonic Acid (PTSA) Reflux, often with water removal Solid, easier to handle than H₂SO₄ Still requires acidic workup
Porous Polymeric Acid Resin (PAFR) 50-80 °C, solvent or solvent-free Heterogeneous, reusable, water tolerant researchgate.net Higher initial cost, potential for lower reactivity

Alkylation of Carboxylate Ions with Benzyl Halides

An alternative and often milder approach to ester synthesis is the alkylation of a carboxylate salt with an alkyl halide. This method involves a bimolecular nucleophilic substitution (S_N2) reaction. For the synthesis of this compound, the process begins with the deprotonation of 5-aminothiophene-2-carboxylic acid using a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the corresponding carboxylate anion.

This highly nucleophilic carboxylate ion is then reacted with a benzyl halide, typically benzyl bromide or benzyl chloride. The carboxylate attacks the benzylic carbon, displacing the halide ion and forming the benzyl ester. This method is particularly useful for substrates that may be sensitive to the strongly acidic conditions of Fischer esterification. The synthesis of various heterocyclic compounds often employs the alkylation of a nucleophile with a benzyl halide as a key step. beilstein-journals.orgresearchgate.net

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the carboxylate salt while not interfering with the nucleophilicity of the anion.

Electrochemical Esterification Methods

Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis. While specific examples for this compound are not extensively documented, the principles of electrochemical esterification can be applied. This process, known as the Kolbe electrolysis under specific conditions, can be adapted for ester formation.

In a potential electrochemical pathway, the 5-aminothiophene-2-carboxylate anion would be oxidized at the anode to form a carboxyl radical. In the presence of a high concentration of benzyl alcohol, this radical could then react to form the ester. However, a significant challenge in electrosynthesis is controlling the reaction pathway, as the carboxyl radical can also decarboxylate to form a thienyl radical, leading to undesired side products. The selectivity of such reactions is highly dependent on parameters like electrode material, solvent, current density, and additives. While electrochemistry represents a potential route, it suffers from a limited case history for this class of compounds compared to more conventional methods. beilstein-journals.org

Reductive Amination Strategies for Benzyl Incorporation

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is primarily used to synthesize amines from carbonyl compounds. beilstein-journals.orgyoutube.com While this reaction does not directly form the benzyl ester of 5-aminothiophene-2-carboxylate, it is a crucial strategy for synthesizing N-benzyl analogues, which are important derivatives.

An efficient one-pot synthesis for N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives has been established. researchgate.net This process involves the reductive amination of a 2-aminothiophene-3-carboxylate starting material with a substituted benzaldehyde (B42025). The initial reaction between the primary amino group of the thiophene (B33073) and the benzaldehyde forms a Schiff base (an imine). This intermediate is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-benzyl amine. researchgate.net The ester group can then be hydrolyzed to the carboxylic acid if desired. researchgate.net

This methodology highlights a key route to analogues where the benzyl group is attached to the nitrogen atom rather than the carboxylate oxygen. The choice of reducing agent is critical; mild reagents like sodium cyanoborohydride (NaBH₃CN) or STAB are often preferred as they are selective for the iminium ion over the starting carbonyl compound. youtube.com

Synthetic Routes for Specific this compound Isomers and Derivatives

The synthesis of specific isomers and derivatives of the target compound relies on the availability of appropriately substituted thiophene precursors. The Gewald reaction is a versatile and widely used method for preparing polysubstituted 2-aminothiophenes from simple starting materials. arkat-usa.org

For example, to synthesize an isomer like Benzyl 3-amino-4-methylthiophene-2-carboxylate, one would first prepare the precursor, 3-amino-4-methylthiophene-2-carboxylic acid or its corresponding methyl ester, nih.gov and then apply one of the esterification methods described previously. The synthesis of 5-methyl-3-aminothiophene-2-carboxylic acid ethyl ester has been reported with a yield of 41.0% of the theoretical value. google.com

The synthesis of the direct precursor for the title compound, 5-aminothiophene-2-carboxylic acid, can be achieved through the reduction of a nitro-substituted precursor. For instance, methyl 5-nitrothiophene-2-carboxylate can be reduced to methyl 5-aminothiophene-2-carboxylate in quantitative yield using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This amino ester can then be transesterified with benzyl alcohol or hydrolyzed to the carboxylic acid, which is subsequently esterified with benzyl alcohol to yield the final product.

Table 2: Synthetic Approaches to Thiophene Precursors

Target Precursor Synthetic Method Key Reagents Reference
Methyl 5-aminothiophene-2-carboxylate Reduction of nitro group Methyl 5-nitrothiophene-2-carboxylate, H₂, Pd/C chemicalbook.com
Substituted 2-Aminothiophenes Gewald Reaction α-Sulfanylcarbonyl, α-activated acetonitrile, base arkat-usa.org
N-Benzyl substituted 2-aminothiophene-3-carboxylic acid Reductive Amination 2-Aminothiophene carboxylate, Benzaldehyde, NaBH(OAc)₃ researchgate.net

Structural Modifications and Derivatization Strategies of the Benzyl 5 Aminothiophene 2 Carboxylate Core

Positional Functionalization of the Thiophene (B33073) Ring

The thiophene ring of aminothiophene derivatives is amenable to functionalization at its available carbon positions, enabling the introduction of various substituents to modulate the electronic and steric properties of the core structure.

Modifications at C-3 Position

The C-3 position of the aminothiophene ring can be functionalized through cyclization reactions of appropriately designed precursors. Research has demonstrated the synthesis of 3-hydroxy, 3-methyl, and 3-amino thiophene-2-carboxamide derivatives. nih.gov For instance, the synthesis of 3-hydroxythiophene derivatives can be achieved by reacting an N-(4-acetylphenyl)-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives in the presence of sodium ethoxide. nih.gov This process involves the initial formation of a sulfide (B99878) intermediate, followed by an intramolecular cyclization that yields the 3-hydroxythiophene product. nih.gov

Similarly, 3-methyl-thiophene derivatives have been prepared by reacting N-(4-acetylphenyl)-2-chloroacetamide with 2-acetyl-2-arylazo-thioacetanilide derivatives in dioxane with sodium methoxide. nih.gov The introduction of a 3-amino group can be accomplished through the reaction of a 2-chloroacetamide (B119443) reagent with N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives, which proceeds via an alkylated sulfide intermediate that cyclizes to form the 3-aminothiophene. nih.gov

Substituent Effects at C-4 and C-5 Positions

Substituents at the C-4 and C-5 positions significantly influence the chemical and biological characteristics of the thiophene core. The Gewald reaction, a common method for synthesizing 2-aminothiophenes, allows for the introduction of a variety of substituents at these positions. The nature of these substituents can be crucial for biological activity. researchgate.netscielo.br

Nitration is a key reaction for functionalizing the thiophene ring, often at the C-5 position if it is unsubstituted. For example, 2-acetylamino-3-ethoxycarbonylthiophene can be nitrated using a mixture of nitric and sulfuric acid at low temperatures (0° to 5° C) to yield 2-acetylamino-3-ethoxycarbonyl-5-nitrothiophene. google.com Subsequent hydrolysis of the acetylamino group provides the 2-amino-5-nitrothiophene derivative. google.com When the C-4 position is substituted with a phenyl group, nitration can lead to the introduction of a nitro group onto the phenyl ring in addition to the thiophene ring. google.com

Computational studies, such as Density Functional Theory (DFT), have been used to understand the effects of substituents. For instance, in a series of 4-arylazo-3-substituted-thiophene-2-carboxamides, the electronic properties were found to be dependent on the substituents at the C-3 position and on the arylazo group at C-4. nih.gov Amino derivatives at C-3 generally showed a higher HOMO-LUMO energy gap compared to hydroxyl or methyl derivatives at the same position. nih.gov

Amino Group Derivatization

The amino group at the C-5 position is a primary site for derivatization, allowing for the introduction of a wide range of functionalities through N-substitution, condensation to form Schiff bases, and acylation to form amides.

N-Substitution with Benzyl (B1604629) Moieties and Substituted Benzaldehydes

The secondary amine functionality can be introduced at the amino group through reductive amination. A one-pot synthesis has been developed for N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives by reacting the parent aminothiophene with various substituted benzaldehydes. researchgate.netresearchgate.net This reaction uses a reducing agent like sodium triacetoxyborohydride (B8407120) in acetic acid to convert the intermediate imine to the corresponding N-benzyl amine. researchgate.net The presence of electron-donating groups on the benzaldehyde (B42025), particularly at the para position, can enhance the stability of the resulting molecule through increased conjugation. researchgate.net

Table 1: Examples of N-Substitution via Reductive Amination researchgate.net
Starting AmineSubstituted BenzaldehydeResulting Product Class
2-Aminothiophene-3-carboxylateBenzaldehydeN-Benzyl-2-aminothiophene-3-carboxylate
2-Aminothiophene-3-carboxylate4-ChlorobenzaldehydeN-(4-Chlorobenzyl)-2-aminothiophene-3-carboxylate
2-Aminothiophene-3-carboxylate4-MethoxybenzaldehydeN-(4-Methoxybenzyl)-2-aminothiophene-3-carboxylate

Formation of Schiff Base Derivatives

The primary amino group of benzyl 5-aminothiophene-2-carboxylate readily undergoes condensation reactions with various aldehydes to form Schiff base (imine) derivatives. This reaction is typically carried out by refluxing the aminothiophene and the desired aldehyde in a solvent such as ethanol, sometimes with a catalytic amount of acid like glacial acetic acid. nih.govajrconline.org This strategy has been widely used to synthesize libraries of compounds for biological screening. researchgate.netscielo.br A diverse range of aromatic and heterocyclic aldehydes can be employed, leading to Schiff bases with varied electronic and steric profiles. researchgate.netscielo.brnih.gov

Table 2: Synthesis of Schiff Base Derivatives from Aminothiophenes researchgate.netscielo.brnih.gov
Aminothiophene CoreAldehyde ReagentReaction ConditionProduct Type
Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate5-Bromo-2-hydroxybenzaldehydeEthanol, glacial acetic acidThiophene-containing Schiff Base nih.gov
3-Cyano-4,5-dimethylthiophen-2-amineSubstituted Benzaldehydes (e.g., 4-fluorobenzaldehyde)Microwave-assisted, ethanol2-((Benzylidene)amino)thiophene-3-carbonitrile researchgate.netscielo.br
3-Cyano-4,5-dimethylthiophen-2-amine3-NitrobenzaldehydeMicrowave-assisted, ethanol2-((3-Nitrobenzylidene)amino)thiophene-3-carbonitrile researchgate.netscielo.br

Amidation Reactions and Carboxamide Derivatives

Amidation of the amino group is another key derivatization strategy, leading to the formation of stable carboxamide derivatives. This can be achieved by reacting the aminothiophene with acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using a coupling agent. For example, N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide was synthesized and subsequently used to create a series of chalcone (B49325) derivatives. researchgate.net

Carboxylate Ester Modifications and Hydrolysis to Carboxylic Acids

The benzyl ester of 5-aminothiophene-2-carboxylate serves as a versatile intermediate that can be readily modified or converted to the corresponding carboxylic acid. The hydrolysis of the ester to the carboxylic acid is a fundamental transformation that unlocks further derivatization possibilities, such as amide bond formation.

One common method for the hydrolysis of thiophene esters is saponification using a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). researchgate.netgoogle.com For instance, N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives have been successfully synthesized by first performing a reductive amination on the parent ester, followed by hydrolysis with KOH to yield the desired carboxylic acid. researchgate.net This two-step process allows for the introduction of various substituents on the amino group while preserving the carboxylic acid functionality for subsequent reactions.

A patent describes the saponification of 5-substituted-3-aminothiophene-2-carboxylic acid esters. google.com In one example, 5-phenyl-3-aminothiophene-2-carboxylic acid methyl ester was heated under reflux with a mixture of methanol (B129727) and 4N sodium hydroxide solution for three hours. After cooling, the precipitated sodium salt of the acid was collected and then acidified with hydrochloric acid to yield the free 5-phenyl-3-aminothiophene-2-carboxylic acid in 94% yield. google.com Similarly, the 5-methyl analog was hydrolyzed under the same conditions to give the corresponding carboxylic acid in 91% yield. google.com

These examples demonstrate that the hydrolysis of the ester group in aminothiophene carboxylates is a high-yielding and straightforward procedure, providing a reliable route to the corresponding carboxylic acids. The resulting 5-aminothiophene-2-carboxylic acid is a key building block for the synthesis of more complex molecules.

Table 1: Examples of Hydrolysis of 5-Substituted-3-aminothiophene-2-carboxylic Acid Esters

Starting MaterialHydrolysis ConditionsProductYield (%)Reference
5-Phenyl-3-aminothiophene-2-carboxylic acid methyl ester4N NaOH, Methanol, Reflux5-Phenyl-3-aminothiophene-2-carboxylic acid94 google.com
5-Methyl-3-aminothiophene-2-carboxylic acid methyl ester4N NaOH, Methanol, Reflux5-Methyl-3-aminothiophene-2-carboxylic acid91 google.com
N-Benzyl substituted 2-aminothiophene-3-carboxylate esterKOHN-Benzyl substituted 2-aminothiophene-3-carboxylic acidGood researchgate.net

Bioisosteric Replacements in the Thiophene Ring

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties and biological activity, is a powerful tool in drug design. The thiophene ring itself is often considered a bioisostere of a benzene (B151609) ring. nih.govresearchgate.netsci-hub.se This interchangeability has been explored in various contexts. For example, in the development of GluN2B selective NMDA receptor antagonists, a benzene ring was successfully replaced by a thiophene ring, indicating that this substitution is well-tolerated by the receptor. nih.govrsc.org

Conversely, the thiophene ring in this compound can be replaced with other aromatic or heteroaromatic rings to modulate the compound's properties. Common bioisosteric replacements for a thiophene ring include:

Benzene: As the classic bioisostere, replacing the thiophene with a benzene ring would yield a benzyl 4-aminobenzoate (B8803810) derivative. This substitution can influence metabolic stability, as electron-rich aromatic rings are often sites of CYP-mediated oxidation. cambridgemedchemconsulting.com

Pyridine (B92270): Introducing a nitrogen atom into the ring to form a pyridine analog increases polarity and can reduce metabolic degradation. cambridgemedchemconsulting.com

Pyrazole, Thiazole (B1198619), and Furan: These five-membered heterocyclic rings are also common bioisosteres of thiophene and can alter the electronic distribution and hydrogen bonding capacity of the molecule. cambridgemedchemconsulting.com

A study on GluN2B ligands demonstrated that the bioisosteric replacement of a benzene ring with a thiophene ring in a series of compounds was well-tolerated and, in some cases, led to an increase in affinity for the target receptor. nih.gov This suggests that such replacements can fine-tune the interaction of the molecule with its biological target. The choice of bioisosteric replacement can have a significant impact on the resulting compound's lipophilicity, solubility, and metabolic profile. cambridgemedchemconsulting.com

Table 2: Comparison of GluN2B Receptor Affinity for a Benzene Compound and its Thiophene Bioisostere

CompoundRing SystemGluN2B Affinity (Ki, nM)Reference
Benzo researchgate.netannulenamine 4Benzene57 nih.gov
researchgate.netAnnulenothiophene 8aThiophene26 nih.gov

Hybrid Compound Synthesis Strategies (e.g., Indole (B1671886), Naphthalene (B1677914), Pyrimidine (B1678525) Conjugations)

The conjugation of the this compound core with other pharmacologically relevant moieties, such as indole, naphthalene, and pyrimidine, represents a promising strategy for the development of new chemical entities with unique biological profiles.

Indole Conjugation:

Indole-2-carboxylic acids can be coupled with the amino group of this compound to form an amide linkage. This reaction is typically facilitated by standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an activating agent like hydroxybenzotriazole (B1436442) (HOBt). nih.gov The resulting hybrid molecule would incorporate both the aminothiophene and indole scaffolds, which are present in numerous biologically active compounds.

Naphthalene Conjugation:

The synthesis of naphthalene-containing hybrids can be achieved through various synthetic routes. For instance, Stobbe condensation has been used to synthesize 1-(2-thienyl)-4-hydroxynaphthalene-2-carboxylic acids. researchgate.net While this does not directly start from this compound, it demonstrates a strategy for linking thiophene and naphthalene moieties. Another approach involves the synthesis of naphthalene carboxylic acids from alkyl-substituted tetrahydronaphthalenes, which could then be coupled to the aminothiophene core. google.com

Pyrimidine Conjugation:

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid derivatives is a well-established method for creating pyrimidine-fused systems. researchgate.netresearchgate.net This typically involves the cyclization of the aminothiophene with a suitable one-carbon source, such as formamide (B127407) or trifluoroacetic acid, often under microwave irradiation to improve reaction times and yields. researchgate.netresearchgate.net These thienopyrimidines represent a class of compounds with a broad spectrum of biological activities. Alternatively, the amino group of this compound can be used to displace a leaving group, such as a chlorine atom, from a pyrimidine ring in a nucleophilic aromatic substitution reaction to form a direct conjugate. nih.gov

Table 3: Synthetic Strategies for Hybrid Compounds

Hybrid TypeSynthetic StrategyKey ReagentsReference
Indole ConjugateAmide couplingEDCI, HOBt nih.gov
Naphthalene ConjugateStobbe condensationDiethyl succinate, base researchgate.net
Pyrimidine ConjugateCyclizationFormamide, microwave researchgate.netresearchgate.net
Pyrimidine ConjugateNucleophilic Aromatic SubstitutionChloropyrimidine, base nih.gov

Computational and Theoretical Investigations of Benzyl 5 Aminothiophene 2 Carboxylate Systems

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of thiophene (B33073) derivatives due to its balance of accuracy and computational efficiency. mdpi.comnih.govnih.gov

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to its minimum energy state. For thiophene derivatives, this is commonly performed using DFT methods such as the B3LYP functional combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govscispace.com The optimization process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Following optimization, vibrational frequency analysis is crucial for two reasons. First, it confirms that the optimized structure is a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies. scispace.com Second, the calculated vibrational frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model. mdpi.comscispace.com The potential energy distribution (PED) analysis is often used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of functional groups. scispace.com For a molecule like Benzyl (B1604629) 5-aminothiophene-2-carboxylate, key vibrational modes would include N-H stretching of the amino group, C=O stretching of the carboxylate, and various C-S and C-C stretching modes within the thiophene ring.

Table 1: Representative Vibrational Frequencies for Aminothiophene Derivatives
Vibrational Mode Typical Calculated Wavenumber (cm⁻¹) Assignment
N-H Asymmetric Stretch~3500Amino Group
N-H Symmetric Stretch~3400Amino Group
C-H Stretch (Aromatic)3100-3000Thiophene & Benzyl Rings
C=O Stretch~1700Ester Carbonyl
C=C Stretch (Ring)1600-1450Thiophene & Benzyl Rings
N-H Bending~1620Amino Group
C-N Stretch~1350Amino Group
C-O Stretch~1250Ester Group
C-S Stretch850-600Thiophene Ring
Note: Data is illustrative and based on DFT calculations for similar thiophene compounds.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. semanticscholar.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. mdpi.com In studies of aminothiophene derivatives, the HOMO and LUMO are typically delocalized across the π-conjugated system of the thiophene ring. mdpi.com The amino group generally increases the energy of the HOMO, while the carboxylate group can influence the LUMO energy. For instance, a computational study on methyl-3-aminothiophene-2-carboxylate reported a HOMO-LUMO gap of approximately 4.537 eV. mdpi.com Other related aminothiophene carboxamide derivatives have shown energy gaps in the range of 3.11–3.83 eV. nih.gov

Table 2: Representative Frontier Orbital Energies of Aminothiophene Analogs
Compound/Analog EHOMO (eV) ELUMO (eV) ΔE (HOMO-LUMO Gap) (eV)
Methyl-3-aminothiophene-2-carboxylate mdpi.com--4.537
3-Aminothiophene-2-carboxamide derivative (7a) nih.gov--3.83
3-Aminothiophene-2-carboxamide derivative (7c) nih.gov--3.83
3-Methylthiophene-2-carboxamide derivative (5c) nih.gov--3.11
Note: Values are taken from DFT calculations on related compounds to illustrate the typical range.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior based on conceptual DFT. semanticscholar.orgdergipark.org.tr These parameters provide a quantitative framework for predicting reactivity. semanticscholar.org

Ionization Potential (I) : Approximated as I ≈ -EHOMO.

Electron Affinity (A) : Approximated as A ≈ -ELUMO.

Electronegativity (χ) : The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Potential (μ) : The negative of electronegativity, μ = -χ. A negative chemical potential signifies stability. mdpi.com

Chemical Hardness (η) : Measures resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org

Chemical Softness (S) : The reciprocal of hardness, S = 1 / (2η). Soft molecules are more polarizable and reactive. semanticscholar.org

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge, calculated as ω = μ² / (2η). dergipark.org.tr

These descriptors are invaluable for comparing the reactivity of a series of related compounds and understanding how different substituents affect their electronic character.

Table 3: Illustrative Global Reactivity Parameters for a Thiophene Derivative
Parameter Formula Typical Value (eV) Interpretation
Ionization Potential (I)-EHOMO~6.0 - 7.0Energy to remove an electron.
Electron Affinity (A)-ELUMO~1.5 - 2.5Energy released when adding an electron.
Electronegativity (χ)(I+A)/2~3.7 - 4.7Electron attracting tendency.
Chemical Hardness (η)(I-A)/2~2.0 - 2.5Resistance to deformation of electron cloud.
Chemical Softness (S)1/(2η)~0.20 - 0.25Ease of electron cloud deformation.
Electrophilicity Index (ω)μ²/ (2η)~3.0 - 4.0Propensity to accept electrons.
Note: Values are hypothetical, based on typical HOMO/LUMO energies for aminothiophene systems, to illustrate the concept.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. nih.govnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Docking simulations place Benzyl 5-aminothiophene-2-carboxylate into the binding pocket of a target protein and score the different orientations, or "poses." The analysis of the best-scoring pose reveals a detailed profile of the intermolecular interactions that stabilize the ligand-protein complex. Key interactions for this molecule would likely involve:

Hydrogen Bonds : The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and ester oxygen can act as acceptors. These are crucial for specificity and binding affinity. mdpi.com

Hydrophobic Interactions : The benzyl group and the thiophene ring are hydrophobic and can form favorable van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

π-Stacking : The aromatic thiophene and benzyl rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site. mdpi.com

π-Sulfur Interactions : The sulfur atom in the thiophene ring can also participate in specific non-covalent interactions with aromatic systems.

In studies of similar thiophene derivatives, these interactions have been shown to be critical for binding to various targets, including enzymes involved in bacterial growth or cancer progression. nih.govnih.govnih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a "docking score" in units of kcal/mol. bepls.comtandfonline.com This score estimates the free energy of binding, with more negative values indicating a stronger and more stable interaction between the ligand and the protein. tandfonline.com While these scores are approximations, they are highly effective for ranking different compounds against the same target.

The predicted binding affinity of this compound would depend entirely on the specific protein target. For example, thiophene derivatives have been docked against a wide range of biological targets, showing varied affinities. The binding scores help prioritize compounds for further experimental testing. bepls.comnih.gov

Table 4: Representative Binding Affinity Predictions for Thiophene Derivatives Against Various Protein Targets
Compound Class Protein Target (PDB ID) Binding Affinity (kcal/mol) Potential Application
Thiophene-carboxamide derivative nih.govAnti-bacterial protein (2MLM)-Antibacterial
Thiophene-carbohydrazide derivative bepls.comFolate Receptor α (5IZQ)-11.0Anticancer
Thiophenyl hydrazone derivative tandfonline.comBeta-tubulin (3E22)-7.05Anticancer
Thiazole-thiophene scaffold nih.govBCL-2 family protein (2W3L)-6.16Anticancer
Note: This table shows examples from the literature for various thiophene compounds to illustrate the application of binding affinity prediction.

In Silico Pharmacokinetic Predictions (ADME studies, excluding human trial data)

Computational, or in silico, studies are pivotal in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions for this compound and its analogs help in assessing its potential as a drug candidate without the need for extensive laboratory experiments. Such computational models rely on the molecule's structure to forecast its pharmacokinetic behavior. mdpi.commspsss.org.uaresearchgate.net

The drug-likeness of a compound is often the first step in this computational analysis. This is typically evaluated using established rules such as Lipinski's Rule of Five, which predicts if a compound has properties that would likely make it an orally active drug in humans. mspsss.org.uaresearchgate.net Other criteria, like those proposed by Veber, Egan, and Mugge, further refine this assessment by considering factors like polar surface area and the number of rotatable bonds. mspsss.org.uaresearchgate.net

For this compound systems, in silico tools can predict a range of ADME parameters. These predictions suggest that such compounds generally exhibit good oral bioavailability. mspsss.org.uaresearchgate.net Computational analysis also extends to predicting the interaction of these compounds with key metabolic enzymes, such as cytochrome P450, and their potential to be substrates or inhibitors of transporters like P-glycoprotein.

The following table provides a representative overview of the types of in silico ADME predictions that would be generated for a compound like this compound.

Interactive Data Table: In Silico ADME Predictions for this compound Systems

Parameter Predicted Value/Classification Significance
Physicochemical Properties
Molecular Weight< 500 g/mol Adherence to Lipinski's Rule of Five
LogP< 5Adherence to Lipinski's Rule of Five
H-bond Donors< 5Adherence to Lipinski's Rule of Five
H-bond Acceptors< 10Adherence to Lipinski's Rule of Five
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability
Caco-2 PermeabilityModerate to HighIndicates good intestinal permeability
P-glycoprotein SubstrateNoLess likely to be affected by efflux pumps
Distribution
Blood-Brain Barrier PermeantVariableDepends on specific substitutions
CNS PermeabilityLow to ModerateInfluences potential for central nervous system effects
Plasma Protein BindingHighAffects the free fraction of the drug
Metabolism
CYP450 2D6 InhibitorYes/NoPotential for drug-drug interactions
CYP450 3A4 InhibitorYes/NoPotential for drug-drug interactions
Excretion
Total ClearanceLow to ModerateInfluences dosing frequency
Renal OCT2 SubstrateNoPredicts route of elimination
Toxicity
AMES ToxicityNon-mutagenicLow potential for carcinogenicity
hERG I InhibitorLow riskReduced risk of cardiotoxicity

Note: The values in this table are illustrative and represent the types of predictions generated from in silico models for compounds in this class. They are not based on experimental data for this compound.

Mechanistic Pathways of Chemical Reactions: Theoretical Reaction Pathway Elucidation

The Gewald reaction for the synthesis of 2-aminothiophenes involves the condensation of a carbonyl compound with an activated nitrile and elemental sulfur in the presence of a base. researchgate.netacs.orgchemrxiv.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in clarifying the intricate mechanism of this reaction. acs.orgchemrxiv.org

Theoretical models indicate that the reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile. acs.orgchemrxiv.org This is followed by the nucleophilic attack of the resulting intermediate on the elemental sulfur. A key aspect that has been elucidated through computational studies is the role of polysulfide intermediates. These studies show that various polysulfide chains can form and interconvert. acs.orgchemrxiv.org

Protonation of these polysulfide intermediates can alter their reactivity and facilitate their decomposition to a monosulfide intermediate. acs.orgchemrxiv.org The final, thermodynamically favorable step is the cyclization of the monosulfide intermediate, followed by aromatization to form the stable 2-aminothiophene ring. acs.orgchemrxiv.org This cyclization is often the driving force of the reaction, pulling the equilibrium towards the final product. acs.orgchemrxiv.org

The following table outlines the key stages of the Gewald reaction as elucidated by theoretical studies.

Interactive Data Table: Theoretical Reaction Pathway for the Synthesis of this compound via the Gewald Reaction

Step Description Key Intermediates Computational Insights
1 Knoevenagel-Cope Condensationα,β-unsaturated nitrileCalculation of activation energy for the condensation step.
2 Nucleophilic Attack on SulfurThiolate anionModeling the opening of the S8 ring by the nucleophile.
3 Polysulfide Formation and InterconversionPolysulfide chains of varying lengthsDFT calculations show a complex equilibrium between different polysulfide species. acs.orgchemrxiv.org
4 Polysulfide DegradationMonosulfide intermediateTheoretical pathways for the decomposition of polysulfides, including the role of protonation. acs.orgchemrxiv.org
5 CyclizationDihydrothiophene derivativeIdentification of the transition state for the ring-closing reaction.
6 AromatizationThis compoundCalculation of the thermodynamic driving force for the formation of the aromatic thiophene ring. acs.orgchemrxiv.org

These computational investigations provide a detailed molecular-level understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and extending the scope of the Gewald reaction to synthesize a wider variety of thiophene derivatives.

Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar

Elucidation of Molecular Mechanisms of Action for Biological Phenomena

The diverse biological activities of thiophene (B33073) derivatives, including Benzyl (B1604629) 5-aminothiophene-2-carboxylate, stem from their interactions with various molecular targets.

Thiophene derivatives have demonstrated notable antimicrobial properties. While the precise mechanism for Benzyl 5-aminothiophene-2-carboxylate is a subject of ongoing research, studies on related compounds suggest that their antimicrobial action may involve the disruption of microbial membranes or the inhibition of essential enzymes. Some thiophene-based compounds have been shown to interfere with microbial protein synthesis, leading to bacteriostatic or bactericidal effects.

Research into the antileishmanial properties of thiophene derivatives has identified key structural features necessary for their activity. A study on 2-benzoyl-3-aminothiophene derivatives highlighted the importance of a pharmacophore model for their antileishmanial effects. This model suggests that the arrangement of the thiophene core, along with its substituents, is critical for binding to leishmanial targets. Target deconvolution efforts have pointed towards enzymes involved in the parasite's metabolic pathways as potential targets.

The anticancer potential of thiophene derivatives is an area of active investigation. Studies have shown that these compounds can interfere with critical cellular processes in cancer cells. For instance, certain thiophene-based compounds have been found to inhibit the autophosphorylation of the epidermal growth factor receptor (EGFR), a key signaling molecule in many cancers. This inhibition can block downstream signaling pathways that promote cell proliferation and survival. Additionally, some derivatives have been observed to disrupt phospholipid metabolism, which is often dysregulated in cancer cells, leading to apoptosis.

Thiophene derivatives have also been explored for their anti-inflammatory properties. The mechanism of action is thought to involve the modulation of inflammatory pathways. Research suggests that these compounds can inhibit the production of pro-inflammatory mediators, although the specific molecular targets for this compound in this context are still being elucidated.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are pivotal in understanding how the chemical structure of a compound influences its biological activity.

The substituents on the thiophene ring play a crucial role in determining the biological activity of these compounds. For antileishmanial activity, the presence of specific substituents at various positions on the thiophene ring can significantly enhance or diminish efficacy. For example, modifications to the amino and carboxylate groups of this compound can lead to derivatives with altered potencies.

Impact of N-Benzyl and Other Amine Substitutions on Biological Interactions

The substitution at the amine position of the thiophene ring is a critical determinant of biological activity. The N-benzyl group, in particular, has been shown to be essential for certain high-affinity interactions.

Studies on N-substituted isosteviol-based 1,3-aminoalcohols revealed that an N-benzyl moiety, combined with a benzyl ester, was crucial for achieving reliable antiproliferative activity. nih.gov In the context of serotonin (B10506) receptors, the N-arylmethyl substitution on phenethylamine (B48288) agonists, a class of compounds structurally related to aminothiophenes, was necessary for a significant (up to 300-fold) increase in affinity for the 5-HT2A receptor compared to simpler N-alkyl homologs. encyclopedia.pub This substitution also enhanced selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. encyclopedia.pub

Conversely, modifications to the amine can tailor the compound for other activities. For instance, converting the amine into various amide motifs is a strategy used in developing novel inhibitors for enzymes like DprE1 in mycobacteria. nih.gov Research on benzylamine (B48309) derivatives has established them as potent inhibitors of monoamine oxidase B (MAO-B), suggesting the N-benzyl portion of the molecule can confer strong interactions within the enzyme's active site. nih.gov

Role of the Carboxylate Ester Moiety in Molecular Recognition

The carboxylate ester moiety at the 2-position of the thiophene ring is a key functional group influencing the compound's pharmacological properties. Derivatives of 2-aminothiophene-3-carboxylic acid esters have been identified as novel and highly selective cytostatic agents, underscoring the importance of the ester group for this activity. nih.gov These compounds were found to be particularly effective against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, often with 20- to 50-fold greater selectivity for these tumor cells over others. nih.gov

The nature of the ester itself is also a factor. In studies of isosteviol-based aminoalcohols, replacing a methyl ester with a benzyl ester maintained high antiproliferative activity, likely due to favorable π-π stacking interactions. nih.gov However, converting the ester to a free carboxylic acid resulted in a complete loss of this activity. nih.gov In other contexts, the ester group can have a negative impact; in one study on antimalarial compounds, the presence of an ester functional group was suggested to decrease activity by half. encyclopedia.pub The strategic hydrolysis of the ester to a carboxylic acid is also a key synthetic step in the creation of more complex derivatives, such as those targeting DprE1. nih.gov

Hydrophobic Interactions and Steric Effects in Activity

The biological activity of this compound derivatives is governed by a delicate balance of hydrophobic interactions and steric factors that dictate how the molecule fits into its target's binding site.

Hydrophobic interactions are particularly significant for N-benzyl derivatives. In studies of superpotent N-benzyl phenethylamine agonists for the 5-HT2A receptor, molecular modeling indicated that the N-benzyl moiety likely interacts with specific hydrophobic residues, such as Phe339, within the receptor's binding pocket. encyclopedia.pub Similarly, in the development of inhibitors for the mycobacterial enzyme DprE1, substituents on an associated phenyl ring were chosen to form potential π–π interactions within a hydrophobic pocket of the enzyme. nih.gov

Enzyme Inhibition Studies and Mechanistic Investigations (e.g., PI-PLC, EGFR, Factor Xa, monoamine oxidase)

The thiophene scaffold is a common feature in a variety of enzyme inhibitors, and derivatives of this compound show potential in this area.

Phosphoinositide-specific Phospholipase C (PI-PLC): While direct inhibition of PI-PLC by this compound is not well-documented, related compounds acting as 5-HT2A receptor agonists can trigger PI hydrolysis as a downstream signaling event. encyclopedia.pub This indicates an indirect modulation of the PI-PLC pathway mediated by receptor activation rather than direct enzyme inhibition.

Epidermal Growth Factor Receptor (EGFR): The 3-aminothiophene scaffold has been successfully used to design new EGFR inhibitors. nih.gov Thieno[2,3-b]thiophene and other thiophene-based derivatives have been synthesized and shown to act as potent inhibitors of both wild-type EGFR (EGFRWT) and its drug-resistant mutant (EGFRT790M). nih.govmdpi.com For example, certain 5-trifluoromethylpyrimidine derivatives incorporating a 3-aminothiophene-2-carboxylic acid methylamide fragment exhibit excellent antitumor activities with IC₅₀ values against EGFR kinase in the nanomolar range. nih.gov These inhibitors typically bind to the ATP-binding site of the kinase. mdpi.com

Factor Xa (FXa): The thiophene-2-carboxamide moiety is a cornerstone of several potent and selective Factor Xa inhibitors. acs.org The highly successful oral anticoagulant Rivaroxaban (BAY 59-7939) features a 5-chlorothiophene-2-carboxamide (B31849) group, which was found to be essential for its potent anti-FXa activity. acs.orgnih.gov Extensive SAR studies revealed that this specific moiety was optimal for achieving subnanomolar inhibitory potency. acs.org Another potent dual inhibitor of thrombin and Factor Xa, SAR107375, also incorporates a chlorothiophene fragment, demonstrating the importance of this scaffold for inhibiting serine proteases in the coagulation cascade. nih.govresearchgate.net

Monoamine Oxidase (MAO): Benzylamine derivatives are known to be effective MAO inhibitors, particularly for the MAO-B isoform. nih.gov The benzylamine portion of the molecule is thought to engage in strong interactions within the enzyme's active site. nih.gov While research has focused on other scaffolds like benzothiazole-benzylamine hybrids, the presence of the N-benzylamine structure in the title compound suggests a potential for MAO inhibitory activity. nih.gov Serotonin is a specific substrate for MAO-A, while benzylamine is a specific substrate for MAO-B. nih.gov

Receptor Binding and Agonism/Antagonism Mechanisms (e.g., 5-HT2A/2C receptors)

The N-benzyl group is a key pharmacophore for high-affinity binding to serotonin 5-HT2A/2C receptors. Competition binding assays have confirmed that an N-arylmethyl substitution is crucial for achieving high affinity and selectivity. For a series of N-benzyl phenethylamine agonists, this substitution led to affinity increases of up to 300-fold compared to their N-unsubstituted counterparts. encyclopedia.pub

Molecular docking studies provide a mechanistic basis for this observation, suggesting the N-benzyl moiety interacts specifically with the phenylalanine residue Phe339(6.51) in the human 5-HT2A receptor. encyclopedia.pub Experiments with mutated receptors, where this phenylalanine was replaced with leucine, confirmed this hypothesis, as the N-benzyl analogs suffered a dramatic loss of affinity and potency, while traditional agonists were largely unaffected. encyclopedia.pub These N-benzyl phenethylamines act as potent and highly efficacious agonists at the 5-HT2A receptor, stimulating the PI hydrolysis pathway. encyclopedia.pub The distinct binding modes of different ligands to the 5-HT2C receptor, which often involve a canonical salt bridge between the ligand's protonated nitrogen and a conserved aspartate residue, further illustrate the structural basis for agonism versus inverse agonism at these receptors.

Applications in Chemical Research and Materials Science

Benzyl (B1604629) 5-aminothiophene-2-carboxylate as a Building Block in Organic Synthesis

Benzyl 5-aminothiophene-2-carboxylate serves as a versatile starting material, or synthon, for the creation of more complex molecules. nih.gov Its utility stems from the ability to chemically modify its structure to produce a wide array of compounds with diverse properties. nih.gov

The 2-aminothiophene framework is a crucial building block for synthesizing a variety of heterocyclic compounds. nih.gov These scaffolds are fundamental structures in many biologically active molecules. The reactivity of the amino group allows for the construction of fused ring systems and other complex architectures. For instance, thieno[2,3-b]pyridines, a class of compounds with noted anti-proliferative activities, can be synthesized from 2-aminothiophene precursors. semanticscholar.org The synthesis often involves the coupling of a 2-aminothiophene derivative with other molecules to form the desired heterocyclic system. semanticscholar.org The development of synthetic strategies, such as the Gewald reaction, has further expanded the accessibility and diversity of 2-aminothiophene-based scaffolds. nih.gov These advanced scaffolds are of significant interest in medicinal chemistry for the development of new therapeutic agents. nih.gov

Thienothiophenes, which are fused bicyclic systems, are another class of important structures derived from thiophene (B33073) building blocks. mdpi.com These planar, electron-rich molecules are valuable in the development of organic materials. mdpi.com The synthesis of these and other complex heterocycles often relies on the strategic functionalization of thiophene precursors. mdpi.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Thiophene Precursors This table is interactive. You can sort and filter the data.

Heterocyclic Scaffold Precursor Type Key Synthetic Reaction (Example) Potential Application Area
Thieno[2,3-b]pyridines 2-Aminothiophene derivatives Coupling with 2-chloroacetamide (B119443) fragments Anti-proliferative agents
Thienothiophenes Functionalized thiophenes Cyclization reactions Organic electronics
Thiazoles Thiol equivalents Hantzsch thiazole (B1198619) synthesis Building blocks for materials
1,2,4-Triazoles Halogenated 2-thiophenecarboxylic acids Multi-step synthesis Insecticides

The ability to easily modify the structure of this compound makes it an ideal starting point for generating compound libraries. These libraries are collections of structurally related compounds that can be screened for various biological activities or material properties. The amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. researchgate.net

For example, N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives have been synthesized in a one-pot reaction, showcasing an efficient method for creating a library of related compounds. researchgate.net Similarly, libraries of thieno[2,3-b]pyridine (B153569) analogues have been created by coupling different carbonitrile and 2-chloroacetamide fragments, allowing for the exploration of structure-activity relationships. semanticscholar.org The generation of such libraries is a cornerstone of modern drug discovery and materials science research, enabling the rapid identification of lead compounds with desired characteristics. nih.gov

The versatility of the thiophene ring also allows for various modifications, such as the introduction of different functional groups, which further contributes to the chemical diversity of the resulting compound libraries. nih.gov This adaptability makes thiophene derivatives, including this compound, highly valuable in the quest for new molecules with unique functions. nih.gov

Functional Materials Derived from Thiophene and Aminothiophene-2-carboxylates

Thiophene-based materials have gained significant importance in materials science and technology due to their functional properties, chemical stability, and versatility. cnr.it These materials are at the forefront of research in organic electronics and bioimaging. cnr.it

Thiophene derivatives are essential components in the field of organic electronics due to their unique electronic properties. semanticscholar.org The sulfur atom in the thiophene ring contributes to high polarizability, which facilitates excellent charge transport properties. semanticscholar.org This makes thiophene-based molecules and polymers promising semiconductors for various electronic devices. acs.org

Polythiophenes and their derivatives are particularly noted for their stability in both their neutral and oxidized states. semanticscholar.org The ease of modifying the thiophene ring allows for the fine-tuning of their electronic and optical properties. nih.govacs.org For example, attaching different side chains to the polythiophene backbone can alter the material's absorption spectrum. semanticscholar.org Benzo[1,2-b:4,5-b']dithiophene (BDT) is a key building block for creating semiconducting polymers used in organic field-effect transistors (OFETs) and organic solar cells. nih.gov The charge carrier mobility in these materials can be influenced by factors such as the degree of crystalline order in thin films. acs.org

The semiconducting and light-emitting properties of thiophene derivatives make them suitable for a range of optoelectronic devices. semanticscholar.org These include Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Light-Emitting Transistors (LETs). semanticscholar.orgresearchgate.net

In OLEDs and OFETs, thiophene-based materials can function as the active semiconducting layer. nih.govsemanticscholar.org Thiophene-phenylene co-oligomers are particularly promising for these applications due to their potential for high and balanced charge carrier mobility and high luminescence efficiency. mdpi.com The performance of these devices is closely linked to the molecular structure of the thiophene derivative and the morphology of the thin film. acs.org For instance, some thiophene-based metal complexes have shown remarkably high charge transfer mobilities, suggesting their potential as precursor materials for high-performance OLEDs and OFETs. researchgate.net The development of dual-function devices that combine light emission and photosensitivity in a single OFET structure further highlights the versatility of thiophene-based materials in optoelectronics. mdpi.com

The inherent fluorescence of many thiophene derivatives makes them valuable tools for bioimaging. researchgate.net These fluorescent molecules can be used as probes to visualize biological structures and processes. researchgate.net Thiophene-based fluorophores can be designed to emit light across the visible spectrum, from blue to red. researchgate.net

One of the key advantages of some thiophene-based fluorophores is their broad absorption spectra, which allows for excitation with a single light source for multicolor imaging. researchgate.net This property is particularly useful for multiplexing analysis, where multiple targets are visualized simultaneously. researchgate.net Thiophene derivatives have been successfully used for cellular staining and for the real-time visualization of protein aggregates in studies of neurodegenerative diseases. researchgate.net Furthermore, the ability to functionalize thiophene-based polymers with fluorescent nanoparticles opens up possibilities for creating fluorescent semiconducting polymer films with applications in bio-interfacing. nih.gov The development of novel thiophene-based chromophores with high fluorescence quantum yields and large two-photon absorption cross-sections in the near-infrared region further expands their potential in biological imaging. rsc.org

Biosensors and Chemosensors Development

The thiophene scaffold is a widely utilized building block in the design of chemosensors due to its favorable electronic and photophysical properties. nih.gov Thiophene-based molecules are frequently employed as signaling units in fluorescent sensors for the selective and quantitative detection of various analytes, including metal ions and organic molecules, in both environmental and biological contexts. nih.gov The sensing mechanism often relies on phenomena such as Chelation Enhanced Fluorescence Effect (CHEF) or Chelation Enhancement Quenching Effect (CHEQ), where the coordination of an analyte to the sensor molecule modulates its fluorescence intensity. nih.gov

Research has demonstrated the successful application of functionalized thiophenes in sensor development. For instance, a 'turn-on' fluorescent chemosensor incorporating a thiophene moiety was designed for the specific recognition of aluminum ions (Al³⁺) in aqueous solutions. nih.gov In another example, a derivative based on thiophene-2-carbohydrazide (B147627) was developed to selectively detect indium ions (In³⁺) via a distinct fluorescent response, highlighting the tunability of the thiophene core for specific targets. nih.gov The development of optical chemosensors for biogenic amines and thiols is also an area of significant interest, as these molecules are important markers in biological systems and food quality assessment. nih.gov

While direct applications of this compound in biosensors have not been extensively reported, its molecular structure possesses key features relevant for chemosensor design. The compound integrates the fluorescently active thiophene ring with an aminocarboxylate moiety, which can act as a binding site for metal ions or other analytes. This combination suggests its potential as a candidate for the development of new selective optical sensors.

Development of Advanced Analytical Characterization Methods

The definitive identification and purity assessment of this compound and related compounds are accomplished through a combination of advanced spectroscopic and chromatographic techniques. These methods are crucial for confirming the molecular structure following synthesis and for ensuring the quality of the material for research applications. derpharmachemica.com

Spectroscopic Analysis Methodologies (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy are primary tools for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals confirm the presence and connectivity of the thiophene ring, the benzyl group, and the amino substituent. Based on closely related structures like ethyl 2-aminothiophene-3-carboxylate, the expected spectral features for this compound can be predicted. thieme-connect.com

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Technique Predicted Chemical Shift (δ, ppm) Description of Signal
Aromatic Protons¹H NMR7.30 - 7.50Multiplet corresponding to the five protons of the phenyl ring on the benzyl group.
Thiophene Protons¹H NMR6.0 - 7.0Two distinct doublets corresponding to the two protons on the thiophene ring.
Amine Protons¹H NMR~5.9A broad singlet corresponding to the two protons of the amino group (-NH₂).
Benzyl Protons¹H NMR~5.2A singlet corresponding to the two methylene (B1212753) (-CH₂) protons of the benzyl group.
Ester Carbonyl¹³C NMR~165Signal for the carbonyl carbon of the ester functional group.
Thiophene Carbons¹³C NMR105 - 163Signals corresponding to the four carbons of the thiophene ring.
Benzyl Aromatic Carbons¹³C NMR127 - 136Signals for the carbons of the phenyl ring.
Benzyl Methylene Carbon¹³C NMR~65Signal for the methylene (-CH₂) carbon of the benzyl group.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups within the molecule. The spectrum would be expected to show distinct absorption bands corresponding to the N-H stretching vibrations of the primary amine, the C=O stretching of the ester carbonyl group, and vibrations associated with the C-S bond within the thiophene ring. researchgate.netnih.gov

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can further support structural assignment. The technique is a standard part of the characterization of newly synthesized 2-aminothiophenes. derpharmachemica.comfemaflavor.org

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are fundamental to the practical synthesis and purification of this compound.

Thin Layer Chromatography (TLC) TLC is a rapid and effective technique used to monitor the progress of a chemical reaction. chemistryhall.com In the synthesis of 2-aminothiophenes, small aliquots of the reaction mixture are spotted on a TLC plate at various time points. derpharmachemica.comnih.gov The separation of spots corresponding to the starting materials and the desired product allows the chemist to determine when the reaction is complete. chemistryhall.com The choice of an appropriate eluent system, typically a mixture of nonpolar and polar solvents like petroleum ether and ethyl acetate, is optimized using TLC to achieve clear separation. thieme-connect.com

Column Chromatography Following the completion of the reaction, column chromatography is the standard method employed for the purification of the crude product. derpharmachemica.comthieme-connect.com The crude mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and the optimized eluent from TLC analysis is passed through the column. This process separates the target compound from any unreacted starting materials, reagents, or side products, yielding the pure 2-aminothiophene derivative. thieme-connect.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Sustainability and Efficiency

The synthesis of thiophene (B33073) derivatives is a well-established area of organic chemistry, yet there is considerable room for improvement, particularly in the context of green chemistry. researchgate.net Future research should prioritize the development of novel synthetic routes for Benzyl (B1604629) 5-aminothiophene-2-carboxylate that are both sustainable and highly efficient.

One promising direction is the adoption of microwave-assisted synthesis. This technique has been shown to reduce reaction times, increase yields, and decrease the reliance on large volumes of organic solvents compared to conventional heating methods for other thiophene derivatives. researchgate.netresearchgate.net Applying microwave irradiation to the synthesis of Benzyl 5-aminothiophene-2-carboxylate could streamline its production significantly. researchgate.netcbccollege.in

Furthermore, the development of one-pot synthesis procedures represents a major step towards efficiency. researchgate.netresearchgate.net Combining multiple reaction steps into a single, continuous process, such as a reductive amination to introduce the benzyl group, minimizes waste and simplifies purification. researchgate.net Research into new catalytic systems, potentially using earth-abundant metals or organocatalysts, could also lead to more environmentally benign and cost-effective synthetic methods. The overarching goal is to create scalable, rapid, and homogeneous production methods that align with the principles of sustainable chemistry. mdpi.com

Advanced Computational Approaches for Structure-Activity Relationship Prediction

Computational chemistry offers powerful tools for predicting the properties and biological activities of molecules, thereby accelerating the discovery process. For this compound and its derivatives, advanced computational methods can provide deep insights into their structure-activity relationships (SAR).

Density Functional Theory (DFT) can be employed to study the molecular and electronic properties of the scaffold. nih.gov Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can reveal information about the molecule's chemical reactivity and kinetic stability. mdpi.com For instance, studies on related aminothiophenes have used DFT to show that the presence of an amino group can influence the HOMO-LUMO energy gap, which is a key predictor of reactivity. nih.gov

Molecular docking simulations are another critical tool, allowing researchers to predict how derivatives of the this compound scaffold might bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov By modeling the interactions between the molecule and the amino acid residues of a protein's active site, scientists can rationally design modifications to improve binding affinity and selectivity. nih.gov Combining these computational predictions with experimental data can establish robust SAR models, guiding the synthesis of more potent and selective compounds. nih.govnih.gov

Rational Design of New Functional Molecules Based on this compound Scaffold

The this compound structure is an ideal molecular scaffold for the rational design of new functional molecules. mdpi.com A scaffold provides a core structure that can be systematically derivatized to create a library of compounds with tailored properties. mdpi.com The thiophene ring is a well-known bioisostere for the benzene (B151609) ring, and its presence in many biologically active compounds makes it an attractive starting point for medicinal chemistry. nih.gov

Future design efforts could focus on several key areas:

Antimicrobial Agents: 2-aminothiophene derivatives have demonstrated notable antibacterial activity. researchgate.net By modifying the substituents on the thiophene ring or the benzyl group of the parent scaffold, new compounds could be designed to overcome antibiotic resistance in pathogenic bacteria. researchgate.net

Anticancer Agents: Thiophene derivatives have been investigated for their antiproliferative effects. nih.govmdpi.com For example, methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate has shown selective activity against certain tumor cell lines. nih.gov The this compound scaffold could be used to develop new agents that target specific pathways involved in cancer cell growth, such as microtubules or protein kinases. nih.gov

Enzyme Inhibitors and Receptor Modulators: The scaffold can be adapted to target specific enzymes or receptors. For example, 2-aminothiophene derivatives have been identified as positive allosteric modulators of the GLP-1 receptor, a target for type 2 diabetes treatment. nih.gov Rational design could lead to the development of novel therapeutics for a wide range of diseases.

Interdisciplinary Research Integrating Chemical Synthesis with Mechanistic Biological Studies and Materials Science Applications

The full potential of this compound can be unlocked through interdisciplinary collaboration. Integrating expertise from chemical synthesis, biology, and materials science will pave the way for groundbreaking applications.

A synergistic approach would involve chemists synthesizing novel derivatives using the sustainable methods described previously. These new compounds would then be passed to biologists for detailed mechanistic studies to understand exactly how they exert their effects on cells and organisms. This could involve identifying their cellular targets, elucidating their mechanism of action, and evaluating their efficacy in disease models. mdpi.com Such studies are crucial for translating a promising compound into a viable therapeutic candidate.

Beyond medicine, thiophene-based molecules are widely used in materials science, finding applications in dyes, pesticides, and functional materials. mdpi.comresearchgate.net An interdisciplinary approach could explore the use of this compound derivatives in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The inherent electronic properties of the thiophene ring, combined with the potential for extensive functionalization, make this a rich area for future investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 5-aminothiophene-2-carboxylate, and how can its purity be validated?

  • Methodology :

  • Synthesis : Start with 5-aminothiophene-2-carboxylic acid. Protect the amino group using a Boc (tert-butoxycarbonyl) group to prevent side reactions. Perform esterification with benzyl alcohol via Steglich esterification (using DCC/DMAP) or via acid chloride intermediates. Deprotect the Boc group under acidic conditions (e.g., TFA) to yield the final compound .
  • Purification : Use recrystallization (solvent system: ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization : Confirm structure using 1^1H/13^{13}C NMR (DMSO-d6 or CDCl3), FT-IR (carboxylate C=O stretch ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Methodology :

  • Impurity Sources : Incomplete esterification (residual carboxylic acid), oxidation of the thiophene ring, or benzyl group cleavage.
  • Mitigation : Optimize reaction time/temperature (e.g., 24h at 60°C for esterification). Use inert atmosphere (N2_2) to prevent oxidation. Monitor by TLC or LC-MS at intermediate stages .
  • Analysis : Compare retention times in HPLC with synthetic standards. Quantify impurities via peak integration and ensure <98% purity for research applications .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., amino vs. nitro groups) influence the reactivity of benzothiophene carboxylates in cross-coupling reactions?

  • Methodology :

  • Experimental Design : Synthesize derivatives (e.g., 5-nitro or 5-amino variants). Perform Suzuki-Miyaura coupling with aryl boronic acids. Compare yields and reaction rates.
  • Analysis : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Validate with 19^{19}F NMR (if trifluoromethyl groups are present) .
  • Contradiction Resolution : If conflicting reactivity data arise, conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps .

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for benzothiophene carboxylate-based catalysts?

  • Methodology :

  • Design of Experiments (DOE) : Use a factorial design to test variables (catalyst loading, solvent polarity, temperature). Analyze via ANOVA to identify significant factors.
  • Case Study : For Pd-catalyzed couplings, compare DMF vs. THF solvents. Use LC-MS to track intermediates and propose mechanistic pathways .
  • Statistical Validation : Apply Tukey’s HSD test to confirm reproducibility across triplicate trials .

Q. What computational strategies are effective in modeling the interaction of this compound with biological targets (e.g., enzyme active sites)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Parameterize the ligand with GAFF force field.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .
  • Validation : Correlate computational binding energies with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can researchers address discrepancies in reported bioactivity data for benzothiophene derivatives?

  • Methodology :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293) and controls (e.g., DMSO vehicle). Pre-screen for cytotoxicity via MTT assay.
  • Data Harmonization : Apply meta-analysis to aggregate literature data. Adjust for variables like compound purity (HPLC-validated vs. commercial samples) .
  • Mechanistic Follow-Up : Use CRISPR knockouts to confirm target specificity if conflicting bioactivity is observed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.